molecular formula C16H18N2O B6171872 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one CAS No. 2624140-67-4

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one

Cat. No. B6171872
CAS RN: 2624140-67-4
M. Wt: 254.3
InChI Key:
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Description

3,4-Dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one, also known as 4-Methyl-2,7-dihydro-2H-indazol-7-one, is a heterocyclic compound with a molecular weight of 197.26 g/mol. It is a bicyclic, monocyclic, and aryl-substituted compound. This compound has been studied extensively in the laboratory and is used in a variety of scientific applications.

Mechanism of Action

The exact mechanism of action of 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one-dihydro-2H-indazol-7-one is not yet fully understood. However, research suggests that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it may act by inhibiting the activity of certain transcription factors, such as NF-κB and AP-1.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one-dihydro-2H-indazol-7-one have been studied in several animal models. In animal models, it has been found to have anti-inflammatory and anti-oxidant properties. Additionally, it has been found to have anti-diabetic, anti-hypertensive, and anti-bacterial properties. It has also been found to have anti-cancer and anti-viral properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one-dihydro-2H-indazol-7-one in laboratory experiments include its low cost, its ease of synthesis, and its availability in a variety of forms. Additionally, it has been found to have a wide range of biological activities, which makes it a useful tool for studying various biological processes. The main limitation of using this compound in laboratory experiments is that its exact mechanism of action is not yet fully understood.

Future Directions

The future directions of research on 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one-dihydro-2H-indazol-7-one include further studies on its mechanism of action, its biochemical and physiological effects, and its potential use as an anti-cancer agent and an anti-viral agent. Additionally, further studies are needed on its potential use as an anti-diabetic agent, an anti-hypertensive agent, and an anti-bacterial agent. Additionally, further studies are needed on its potential use in the synthesis of other compounds and its potential use as a drug delivery system.

Synthesis Methods

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one-dihydro-2H-indazol-7-one can be synthesized using several different methods. The most commonly used method is the reaction of 4-methylphenylmagnesium bromide with 2-chloro-3,4-dimethoxy-2H-indazole. This reaction yields 4-methyl-2,7-dihydro-2H-indazol-7-one in a yield of up to 80%. Another method involves the reaction of 4-methyl-2-chloro-3,4-dimethoxy-2H-indazole with magnesium in the presence of anhydrous ether. This reaction yields 4-methyl-2,7-dihydro-2H-indazol-7-one in a yield of up to 90%.

Scientific Research Applications

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one-dihydro-2H-indazol-7-one has been studied extensively in the laboratory and is used in a variety of scientific applications. It has been used in the synthesis of various compounds and has been found to have anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use as an anti-cancer agent and as an anti-viral agent. Additionally, it has been studied for its potential use as an anti-diabetic agent, as an anti-hypertensive agent, and as an anti-bacterial agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one involves the condensation of 4-methylacetophenone with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with cyclohexanone to form 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazole. The final step involves the oxidation of the indazole with potassium permanganate to form the desired product.", "Starting Materials": [ "4-methylacetophenone", "hydrazine hydrate", "cyclohexanone", "potassium permanganate" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with hydrazine hydrate to form 4-methylphenylhydrazine", "Step 2: Reaction of 4-methylphenylhydrazine with cyclohexanone to form 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazole", "Step 3: Oxidation of 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazole with potassium permanganate to form 3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one" ] }

CAS RN

2624140-67-4

Product Name

3,4-dimethyl-2-(4-methylphenyl)-4,5,6,7-tetrahydro-2H-indazol-7-one

Molecular Formula

C16H18N2O

Molecular Weight

254.3

Purity

95

Origin of Product

United States

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